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molecular formula C7H10ClNS2 B8601355 2-Thiophenecarboximidothioic acid, ethyl ester, hydrochloride CAS No. 215931-43-4

2-Thiophenecarboximidothioic acid, ethyl ester, hydrochloride

Cat. No. B8601355
M. Wt: 207.7 g/mol
InChI Key: FVUJVFWRFKNWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166030

Procedure details

To a stirred solution of ethanethiol (28.4 g, 0.45 mols) in methylene chloride (500 ml) at 10° C. under nitrogen was added 2-thiophenecarbonitrile (50.0 g, 0.45 mols). This solution was treated with a slow stream of HCl gas for 6 h. The reaction mixture was then allowed to warm to room temperature for 18 h. Ether (200 ml) was added and a white solid crystallized. The solid 2-thiophenecarboximidothioic acid, ethyl ester, hydrochloride was collected by filtration and air dried (65.8 g), m.p. 196-197° C.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:3])[CH3:2].[S:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]#[N:10].[ClH:11].CCOCC>C(Cl)Cl>[ClH:11].[S:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([S:3][CH2:1][CH3:2])=[NH:10] |f:5.6|

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
C(C)S
Name
Quantity
50 g
Type
reactant
Smiles
S1C(=CC=C1)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white solid crystallized
FILTRATION
Type
FILTRATION
Details
The solid 2-thiophenecarboximidothioic acid, ethyl ester, hydrochloride was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried (65.8 g), m.p. 196-197° C.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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